molecular formula C22H25BrN4O4 B3978631 N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE

N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B3978631
M. Wt: 489.4 g/mol
InChI Key: NPZQBEDBPMWFQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks the bromine-bonded carbon of ethyl 2-bromoacetate . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in the removal of the bromine atom.

Scientific Research Applications

N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine . This inhibition increases acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease. The compound’s molecular structure allows it to bind effectively to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can be compared with other similar compounds, such as:

The uniqueness of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide lies in its specific molecular structure, which provides distinct binding properties and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQBEDBPMWFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
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N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
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N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
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N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 5
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N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE

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